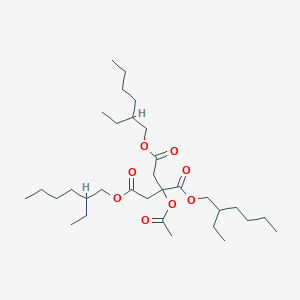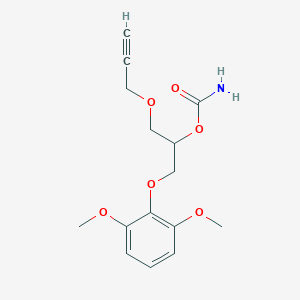
1-(2,6-Dimethoxyphenoxy)-3-(2-propynyloxy)-2-propanol carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,6-Dimethoxyphenoxy)-3-(2-propynyloxy)-2-propanol carbamate, also known as DPCPX, is a selective antagonist of the adenosine A1 receptor. This compound is widely used in scientific research to study the role of adenosine receptors in various physiological and pathological processes.
Mecanismo De Acción
1-(2,6-Dimethoxyphenoxy)-3-(2-propynyloxy)-2-propanol carbamate acts as a competitive antagonist of the adenosine A1 receptor by binding to the receptor and preventing the binding of adenosine. Adenosine is an endogenous ligand that activates the adenosine A1 receptor and regulates various physiological processes. By blocking the adenosine A1 receptor, 1-(2,6-Dimethoxyphenoxy)-3-(2-propynyloxy)-2-propanol carbamate can modulate the activity of various cellular pathways and signaling cascades.
Efectos Bioquímicos Y Fisiológicos
1-(2,6-Dimethoxyphenoxy)-3-(2-propynyloxy)-2-propanol carbamate has been shown to have various biochemical and physiological effects in different cell types and tissues. In the brain, 1-(2,6-Dimethoxyphenoxy)-3-(2-propynyloxy)-2-propanol carbamate can modulate the release of neurotransmitters such as dopamine, glutamate, and GABA, and affect cognitive functions such as learning and memory. In the heart, 1-(2,6-Dimethoxyphenoxy)-3-(2-propynyloxy)-2-propanol carbamate can modulate the contractility and electrical activity of cardiac myocytes, and affect the regulation of blood pressure and heart rate. In the kidneys, 1-(2,6-Dimethoxyphenoxy)-3-(2-propynyloxy)-2-propanol carbamate can modulate the reabsorption of sodium and water, and affect the regulation of blood volume and electrolyte balance.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2,6-Dimethoxyphenoxy)-3-(2-propynyloxy)-2-propanol carbamate has several advantages for lab experiments. It is a selective antagonist of the adenosine A1 receptor, which allows researchers to study the specific role of this receptor in various cellular pathways and physiological processes. 1-(2,6-Dimethoxyphenoxy)-3-(2-propynyloxy)-2-propanol carbamate is also stable and soluble in water, which facilitates its use in various experimental protocols. However, 1-(2,6-Dimethoxyphenoxy)-3-(2-propynyloxy)-2-propanol carbamate has some limitations for lab experiments. It has a relatively low affinity for the adenosine A1 receptor, which requires higher concentrations of the compound to achieve a significant effect. 1-(2,6-Dimethoxyphenoxy)-3-(2-propynyloxy)-2-propanol carbamate can also have off-target effects on other adenosine receptor subtypes, which can complicate the interpretation of experimental results.
Direcciones Futuras
For the use of 1-(2,6-Dimethoxyphenoxy)-3-(2-propynyloxy)-2-propanol carbamate include studying its role in neurological disorders, cardiovascular disease, and cancer. 1-(2,6-Dimethoxyphenoxy)-3-(2-propynyloxy)-2-propanol carbamate is a valuable tool for studying the adenosine A1 receptor and its potential as a therapeutic target for various diseases.
Métodos De Síntesis
1-(2,6-Dimethoxyphenoxy)-3-(2-propynyloxy)-2-propanol carbamate can be synthesized using a multi-step process. The first step involves the synthesis of 1-(2,6-dimethoxyphenoxy)-3-(2-propynoxy)-2-propanol, which is then converted to the corresponding carbamate using phosgene. The final product is obtained after purification and characterization using various analytical techniques such as NMR and mass spectrometry.
Aplicaciones Científicas De Investigación
1-(2,6-Dimethoxyphenoxy)-3-(2-propynyloxy)-2-propanol carbamate is widely used in scientific research to study the role of adenosine receptors in various physiological and pathological processes. Adenosine receptors are G protein-coupled receptors that are involved in the regulation of various cellular functions such as neurotransmission, inflammation, and immune response. 1-(2,6-Dimethoxyphenoxy)-3-(2-propynyloxy)-2-propanol carbamate is a selective antagonist of the adenosine A1 receptor, which is predominantly expressed in the brain, heart, and kidneys.
Propiedades
Número CAS |
16222-54-1 |
|---|---|
Nombre del producto |
1-(2,6-Dimethoxyphenoxy)-3-(2-propynyloxy)-2-propanol carbamate |
Fórmula molecular |
C15H19NO6 |
Peso molecular |
309.31 g/mol |
Nombre IUPAC |
[1-(2,6-dimethoxyphenoxy)-3-prop-2-ynoxypropan-2-yl] carbamate |
InChI |
InChI=1S/C15H19NO6/c1-4-8-20-9-11(22-15(16)17)10-21-14-12(18-2)6-5-7-13(14)19-3/h1,5-7,11H,8-10H2,2-3H3,(H2,16,17) |
Clave InChI |
UOPZXKJWRBRFRZ-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=CC=C1)OC)OCC(COCC#C)OC(=O)N |
SMILES canónico |
COC1=C(C(=CC=C1)OC)OCC(COCC#C)OC(=O)N |
Sinónimos |
1-(2,6-Dimethoxyphenoxy)-3-(2-propynyloxy)-2-propanol carbamate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



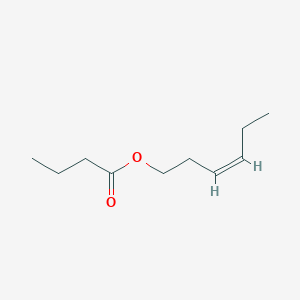
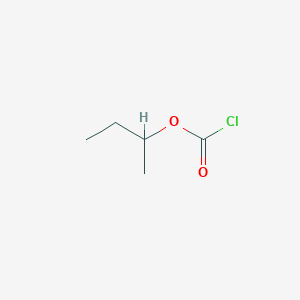
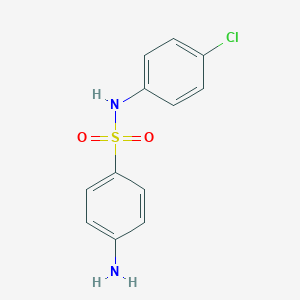
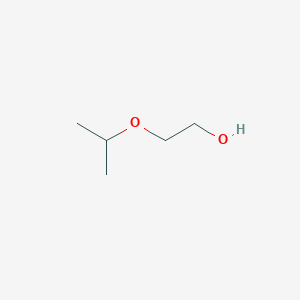
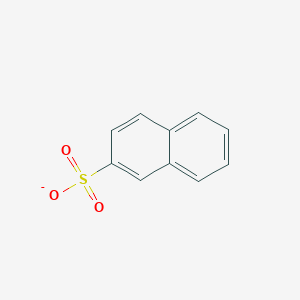
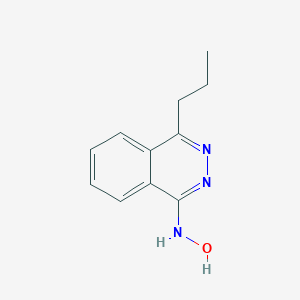
![Benzoxazolium, 2-[3-[5,6-dichloro-1-ethyl-1,3-dihydro-3-(3-sulfopropyl)-2H-benzimidazol-2-ylidene]-1-propenyl]-3-ethyl-, inner salt](/img/structure/B94790.png)
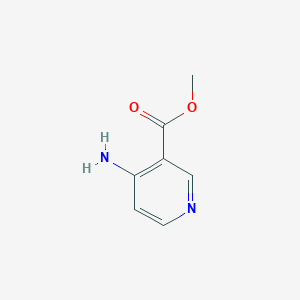
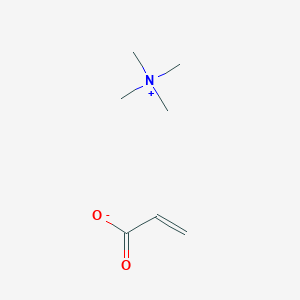
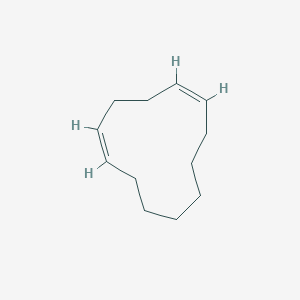
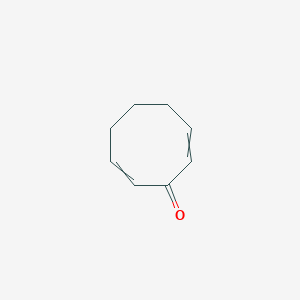
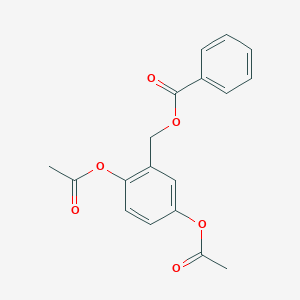
![2H-Naphtho[1,2-d]triazole-6,8-disulfonic acid, 2-(4-nitrophenyl)-](/img/structure/B94805.png)
